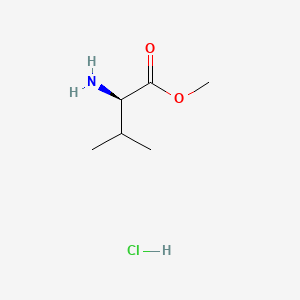

D-Valine methyl ester hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2R)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGLDBMQKZTXPW-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221673 | |

| Record name | Methyl D-valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7146-15-8 | |

| Record name | D-Valine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7146-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl D-valinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl D-valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl D-valinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to D-Valine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Valine methyl ester hydrochloride (CAS No. 7146-15-8) is a protected form of the non-proteinogenic amino acid D-valine.[1][2] As a chiral building block, it serves as a critical intermediate in the synthesis of a variety of organic molecules, most notably in peptide and pharmaceutical development. Its methyl ester protection of the carboxylic acid and its hydrochloride salt form enhance its solubility and stability, making it a versatile reagent in both solution-phase and solid-phase synthesis.[3] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and application, and its role in biological systems.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[4] A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 7146-15-8 | [1][4][5][6][7] |

| Molecular Formula | C₆H₁₃NO₂·HCl | [4][6][7] |

| Molecular Weight | 167.63 g/mol | [1][6][7] |

| Appearance | White or white crystalline powder | [4] |

| Melting Point | 148 - 159 °C | [4] |

| Optical Rotation | [α]²⁰/D = -18 ± 4° (c=2, H₂O) | [4] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. While a comprehensive spectral analysis is proprietary to specific manufacturers, representative data for the closely related L-valine methyl ester hydrochloride provides insight into the expected spectral characteristics.

¹H NMR Spectroscopy: A proton NMR spectrum of valine methyl ester hydrochloride would typically exhibit characteristic peaks corresponding to the methoxy protons, the α-proton, the β-proton, and the diastereotopic methyl protons of the isopropyl group. One available ¹H-NMR spectrum for L-Valine methyl ester hydrochloride in DMSO-d6 shows peaks at approximately 8.75 ppm (amine protons), 3.81 ppm (α-proton), 3.75 ppm (methoxy protons), 2.23 ppm (β-proton), and 0.95-1.00 ppm (isopropyl methyl protons).[8]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of amino acid methyl ester hydrochlorides is the reaction of the corresponding amino acid with thionyl chloride in methanol.[9]

Materials:

-

D-Valine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

Procedure:

-

Suspend D-Valine in anhydrous methanol and cool the mixture to -10°C to -5°C in an ice-salt bath.

-

Slowly add thionyl chloride (1.1 to 1.5 molar equivalents) dropwise to the stirred suspension, ensuring the temperature does not exceed 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Heat the reaction mixture to reflux (approximately 60-70°C) and maintain for 7-9 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess thionyl chloride by distillation under reduced pressure.

-

Cool the resulting residue to induce crystallization. The crude product can be collected by vacuum filtration.

-

Purify the product by recrystallization from an anhydrous methanol-ether mixture to yield this compound as a white crystalline solid.[10][11]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a precursor for the preparation of N-protected D-valine derivatives, such as Fmoc-D-Val-OH, which are used in solid-phase peptide synthesis. The incorporation of D-amino acids like D-valine is a key strategy to enhance the enzymatic stability of synthetic peptides.

Materials:

-

Rink Amide Resin

-

Dimethylformamide (DMF)

-

Piperidine

-

Fmoc-D-Val-OH (prepared from this compound)

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

General SPPS Cycle for D-Valine Incorporation:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: a. Pre-activate Fmoc-D-Val-OH by dissolving it with a coupling reagent (e.g., HBTU) and DIPEA in DMF. b. Add the activated amino acid solution to the deprotected resin and allow it to react to form the peptide bond.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Biological and Pharmaceutical Significance

D-Valine and its derivatives exhibit notable biological activities and have found applications in biotechnology and pharmaceutical development.

Selective Cell Culture Agent

D-Valine has been shown to inhibit the growth of fibroblasts in mammalian cell cultures, which allows for the selective cultivation of epithelial cells.[2] This property is valuable in research and in the production of specific cell types free from fibroblast contamination.

Component of Actinomycin D

D-Valine is a structural component of Actinomycin D, a well-known antitumor antibiotic.[2] Actinomycin D functions by intercalating into DNA and inhibiting transcription, thereby exerting its cytotoxic effects. The presence of D-valine in the peptide lactone rings of Actinomycin D is crucial for its biological activity.

Enhancing Peptide Stability

The incorporation of D-amino acids, such as D-valine, into synthetic peptides is a widely used strategy to increase their resistance to enzymatic degradation by proteases.[12] This enhanced stability leads to a longer in vivo half-life, a critical attribute for the development of peptide-based therapeutics.

Conclusion

This compound is a fundamental chiral building block with significant applications in synthetic organic chemistry and drug development. Its utility in the synthesis of peptides with enhanced stability and its connection to biologically active natural products like Actinomycin D underscore its importance for researchers in both academia and industry. The protocols and data presented in this guide offer a solid foundation for the effective use of this versatile compound in the laboratory.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. lookchem.com [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. scbt.com [scbt.com]

- 8. L-Valine methyl ester hydrochloride(6306-52-1) 1H NMR [m.chemicalbook.com]

- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of D-Valine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of D-Valine methyl ester hydrochloride, a key building block in peptide synthesis and pharmaceutical development. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound, with the CAS number 7146-15-8, is the hydrochloride salt of the methyl ester of D-valine.[1] Its chemical structure plays a crucial role in its physical and chemical characteristics, making it a valuable reagent in various synthetic applications.

Data Summary

The quantitative physical properties of this compound are summarized in the table below. These values represent a consensus from various reliable sources and are crucial for laboratory and industrial applications.

| Property | Value | References |

| Chemical Formula | C₆H₁₃NO₂·HCl | [1] |

| Molecular Weight | 167.63 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 112 - 114 °C | [3] |

| Optical Rotation [α]²⁰/D | -15.5 ± 2° (c = 2% in H₂O) | [2] |

| Water Solubility | Soluble | [4] |

| Purity | ≥99.0% | [2] |

Experimental Protocols

Accurate determination of physical properties is fundamental to ensuring the quality and consistency of chemical compounds. The following sections detail the standardized methodologies for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The recommended method for determining the melting point of this compound is the capillary method using a calibrated digital melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range. For a pure substance, this range is typically narrow.

Optical Rotation Measurement

As a chiral compound, the optical rotation of this compound is a key parameter for its identification and enantiomeric purity assessment. The measurement should be performed using a calibrated polarimeter following the principles outlined in the United States Pharmacopeia (USP) General Chapter <781>.

Methodology:

-

Solution Preparation: A solution of this compound is accurately prepared in water at a specified concentration (e.g., 2 g/100 mL).

-

Polarimeter Calibration: The polarimeter is calibrated using a suitable standard.

-

Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (e.g., 1 dm). The optical rotation is measured at a specified temperature (e.g., 20°C) using the sodium D-line (589 nm).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = (100 * α) / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/100 mL.

Water Solubility Determination (OECD Guideline 105)

The water solubility of this compound is a crucial parameter for its application in aqueous systems. The OECD Guideline 105 provides internationally accepted methods for this determination. Given that the compound is soluble in water, the Flask Method is the appropriate choice.[5][6]

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a calibrated standard.

-

Reporting: The water solubility is reported in g/L or mg/mL at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the key physical properties of this compound.

Handling, Storage, and Safety

For safe handling and to maintain the integrity of this compound, the following precautions should be observed:

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[7] Ensure adequate ventilation in the handling area.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from strong oxidizing agents.[8]

-

Safety: In case of contact with eyes, rinse immediately with plenty of water.[9] If inhaled, move to fresh air.[9] If swallowed, seek medical attention.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).[3][7][8][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. D-缬氨酸甲酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 7146-15-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. filab.fr [filab.fr]

- 6. oecd.org [oecd.org]

- 7. peptide.com [peptide.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to D-Valine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Valine methyl ester hydrochloride, a crucial amino acid derivative in the fields of biochemistry and pharmaceutical development. This document details its physicochemical properties, synthesis protocols, and its application in peptide synthesis, offering valuable insights for researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its key properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Weight | 167.63 g/mol | [2][3][4] |

| CAS Number | 7146-15-8 | [1][2][3][4] |

| Molecular Formula | C₆H₁₃NO₂·HCl | [1][2][3] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 148 - 159 °C | [1] |

| Optical Rotation | [α]²⁰/D −15.5±2°, c = 2% in H₂O | [4] |

| Purity | ≥99.0% | [1][4] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through the esterification of D-Valine. One established method involves the use of thionyl chloride in methanol.[2]

Experimental Protocol: Esterification of D-Valine

-

Reaction Setup: Suspend D-Valine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-16 hours.

-

Work-up: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is this compound.[2]

Caption: Synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a vital building block in peptide synthesis, particularly for creating peptides with enhanced stability and specific biological activities.[1] The incorporation of D-amino acids like D-Valine can increase resistance to enzymatic degradation, a crucial factor in drug development.[5]

Experimental Protocol: Incorporation of D-Valine into a Peptide Chain (Fmoc/tBu Strategy)

This protocol outlines the general steps for incorporating a D-Valine residue into a peptide sequence using a resin-bound C-terminal amino acid.

-

Resin Preparation: Swell the synthesis resin (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF).[5]

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.[5]

-

Amino Acid Coupling:

-

Activate the Fmoc-D-Val-OH by dissolving it with a coupling reagent (e.g., HATU) in DMF.

-

Add the activated D-Valine solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours.[2]

-

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[6]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

References

- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.uci.edu [chem.uci.edu]

Navigating the Solubility Landscape of D-Valine Methyl Ester Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of D-Valine methyl ester hydrochloride in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative information, outlining a robust experimental protocol for determining solubility, and providing a logical workflow for solubility assessment. This guide is intended to equip researchers and professionals in drug development and related fields with the necessary information to effectively utilize this compound in their work.

Understanding the Solubility Profile

This compound, a chiral building block crucial in peptide synthesis and pharmaceutical development, exhibits varied solubility in organic solvents. Its hydrochloride salt form generally enhances solubility in polar organic solvents compared to its zwitterionic free amino acid counterpart. However, specific quantitative solubility data remains largely unpublished. The following table summarizes the available qualitative solubility information for this compound and quantitative data for structurally related amino acid esters to provide a comparative perspective.

| Solvent | This compound | L-Alanine methyl ester hydrochloride | N-(Methoxycarbonyl)-D-valine methyl ester |

| Methanol | Slightly Soluble[1] | No Data Available | No Data Available |

| Ethanol | No Data Available | ~ 30 mg/mL[2] | No Data Available |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] | ~ 20 mg/mL[2] | 100 mg/mL[3] |

| Dichloromethane (DCM) | No Data Available | No Data Available | No Data Available |

| Water | Soluble[4] | ~ 10 mg/mL (in PBS, pH 7.2)[2] | No Data Available |

Note: The solubility of amino acid esters can be influenced by factors such as temperature, the presence of impurities, and the specific experimental conditions used for determination. The data for related compounds should be considered as indicative rather than a direct substitute for the solubility of this compound.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in specific organic solvents, a well-defined experimental protocol is essential. The following method is a standard approach utilizing High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (Methanol, Ethanol, DMSO, Dichloromethane), HPLC grade

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vortex mixer and/or ultrasonic bath

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18 reverse-phase column)

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into separate vials for each organic solvent to be tested.

-

Add a known volume of the respective organic solvent to each vial.

-

Tightly cap the vials and vigorously mix using a vortex mixer for 1-2 minutes.

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved particles.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble, or a mixture that is compatible with the HPLC mobile phase).

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

HPLC Analysis:

-

Set up the HPLC system with an appropriate column and mobile phase. The mobile phase composition will depend on the column and the analyte's properties but a common starting point for amino acid derivatives is a gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid.

-

Inject the prepared calibration standards to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the filtered saturated solutions (supernatants) from each organic solvent. It may be necessary to dilute the saturated solutions with the mobile phase to fall within the linear range of the calibration curve.

-

-

Quantification and Solubility Calculation:

-

Determine the concentration of this compound in the injected samples by interpolating their peak areas from the calibration curve.

-

Calculate the solubility in the original organic solvent by taking into account any dilution factors used during sample preparation. The result is typically expressed in mg/mL or mol/L.

-

Visualizing the Workflow

A systematic approach is crucial for accurate and reproducible solubility determination. The following diagram illustrates a general workflow for assessing the solubility of a compound like this compound.

This guide provides a foundational understanding and practical approach to investigating the solubility of this compound in organic solvents. While direct quantitative data is scarce, the provided experimental protocol and workflow offer a reliable framework for researchers to generate this critical information in their own laboratories, thereby facilitating its effective use in drug discovery and development.

References

The Multifaceted Role of D-Valine Methyl Ester Hydrochloride in Modern Chiral Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Valine methyl ester hydrochloride, a derivative of the naturally occurring amino acid D-valine, serves as a cornerstone in the field of asymmetric synthesis. Its intrinsic chirality, stemming from the stereocenter at the alpha-carbon, makes it an invaluable tool for controlling the stereochemical outcome of chemical reactions. This technical guide explores the core mechanisms through which this versatile compound exerts its influence in chiral synthesis, primarily focusing on its roles as a chiral building block for catalysts, a precursor to powerful chiral auxiliaries, and its application in the classical resolution of racemates. For drug development professionals and synthetic chemists, mastering the application of such chiral synthons is critical for the efficient and stereoselective production of active pharmaceutical ingredients (APIs).

Mechanism as a Chiral Building Block: Synthesis of Chiral Ligands

One of the primary applications of this compound is as a chiral building block, or "chiral pool" starting material.[1][2] Its well-defined stereochemistry is directly incorporated into a more complex molecular architecture, most notably in the synthesis of chiral ligands for asymmetric catalysis.

The mechanism involves the reaction of the primary amine of D-valine methyl ester with an aldehyde or ketone to form a chiral imine (Schiff base). This imine can then act as a ligand, coordinating with a metal center to create a chiral catalyst. The steric bulk of the valine's isopropyl group plays a crucial role in creating a defined chiral environment around the metal, which in turn directs the stereoselective transformation of a substrate.

A representative example is the synthesis of chiral cobalt complexes for use in asymmetric Henry (nitroaldol) reactions.[3] While the cited study uses the L-enantiomer, the mechanism is identical for the D-form. The process begins with the condensation of the amino acid ester with an aldehyde, such as salicylaldehyde, to form a chiral imine ligand. This ligand then complexes with a metal salt (e.g., cobalt acetate) to generate the active chiral catalyst.[3]

References

The Pivotal Role of D-Valine Methyl Ester Hydrochloride as a Chiral Building Block in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Valine methyl ester hydrochloride, a derivative of the non-proteinogenic amino acid D-valine, has emerged as a critical and versatile chiral building block in the field of asymmetric synthesis. Its well-defined stereochemistry, coupled with the synthetic accessibility of both its enantiomeric forms, makes it an invaluable starting material for the construction of complex chiral molecules. This technical guide provides a comprehensive overview of the role of this compound in asymmetric synthesis, detailing its applications in the formation of chiral auxiliaries and ligands, and its utility in the synthesis of pharmaceutical intermediates. This document adheres to stringent requirements for data presentation, experimental detail, and visualization to provide a practical resource for professionals in chemical research and drug development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO₂ | [1] |

| Molecular Weight | 167.63 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | ~170 °C | [1] |

| Optical Rotation | [α]²⁰/D -13.5° to -17.5° (c=2, H₂O) | [1] |

| CAS Number | 7146-15-8 | [1] |

Core Applications in Asymmetric Synthesis

This compound serves as a cornerstone in several key areas of asymmetric synthesis, primarily through its conversion into chiral auxiliaries and ligands that can direct the stereochemical outcome of a wide range of chemical transformations.

Synthesis of Chiral Auxiliaries: The Oxazolidinone Example

One of the most powerful applications of D-valine derivatives is in the synthesis of chiral oxazolidinone auxiliaries, famously pioneered by David A. Evans. These auxiliaries are instrumental in controlling the stereochemistry of aldol additions and alkylations. The isopropyl group of the valine moiety provides a sterically hindered environment that directs the approach of incoming electrophiles, leading to high levels of diastereoselectivity.

While detailed protocols often start from the corresponding amino alcohol (D-Valinol), the synthesis of D-Valinol from this compound is a straightforward reduction, typically achieved with reagents like lithium aluminum hydride (LiAlH₄). The resulting D-Valinol can then be converted to the (4R)-4-isopropyl-2-oxazolidinone auxiliary.

The general workflow for the utilization of this compound in the synthesis of a chiral auxiliary and its application in asymmetric synthesis is depicted below.

The following tables summarize the performance of a D-Valinol-derived oxazolidinone auxiliary in key asymmetric reactions, demonstrating the high levels of stereocontrol that can be achieved.

Table 1: Performance in Asymmetric Aldol Reactions [3]

| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |

| (4R)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | 80 | >99:1 |

| (4R)-4-isopropyl-2-oxazolidinone | Benzaldehyde | 95 | >99:1 |

Table 2: Performance in Asymmetric Alkylation Reactions [3]

| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio |

| (4R)-4-isopropyl-2-oxazolidinone | Allyl bromide | 92 | >98:2 |

Synthesis of Chiral Ligands for Asymmetric Catalysis

This compound is a valuable precursor for the synthesis of chiral ligands, which are crucial components of catalysts used in a multitude of asymmetric transformations. A common strategy involves the condensation of the amino ester with a carbonyl compound to form a chiral Schiff base, which can then be used as a ligand for a metal catalyst.

The general scheme for the synthesis of a chiral Schiff base ligand from this compound and its subsequent use in catalysis is outlined below.

While the following detailed experimental protocol and results are for the L-enantiomer, the principles and expected outcomes are directly applicable to the D-enantiomer due to their enantiomeric relationship.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of amino acid methyl ester hydrochlorides.

Materials:

-

D-Valine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-Valine (1 equivalent) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as a white solid.

Protocol 2: Synthesis of a Chiral Schiff Base Ligand and its Cobalt Complex (adapted from L-enantiomer)

Materials:

-

This compound

-

Salicylaldehyde

-

Triethylamine

-

Anhydrous sodium sulfate

-

Ethanol

-

Cobalt(II) acetate

Procedure:

-

Synthesis of the Chiral Imine (Schiff Base):

-

Dissolve this compound (1 equivalent) in ethanol.

-

Add triethylamine to basify the solution.

-

Add salicylaldehyde (1 equivalent) in a 1:1 molar ratio, followed by anhydrous sodium sulfate.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Filter the mixture and evaporate the solvent to yield the chiral imine. A typical yield for the L-enantiomer is around 90%.

-

-

Synthesis of the Chiral Cobalt Complex:

-

Dissolve the chiral imine (1 equivalent) in ethanol.

-

Add an ethanolic solution of cobalt(II) acetate (1 equivalent) in a 1:1 molar ratio.

-

Stir the mixture at room temperature for 4 hours.

-

Evaporate the solvent to yield the dark green cobalt complex. A typical yield for the L-enantiomer is around 90%.

-

Protocol 3: Asymmetric Henry (Nitroaldol) Reaction using a Chiral Cobalt Catalyst (adapted from L-enantiomer)

Materials:

-

Chiral cobalt complex (catalyst)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Nitromethane

-

Suitable solvent

Procedure:

-

Dissolve the chiral cobalt complex in a suitable solvent.

-

Add the aromatic aldehyde to the solution.

-

Add nitromethane to the reaction mixture.

-

Stir the reaction at the appropriate temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture to isolate the chiral nitroaldol product.

Quantitative Data for Asymmetric Henry Reaction (using L-Valine derived catalyst):

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | High | Up to 98% |

| Aliphatic Aldehydes | High | 93-98% |

Conclusion

This compound is a fundamentally important chiral building block in modern asymmetric synthesis. Its utility is demonstrated through its efficient conversion into powerful chiral auxiliaries and ligands that enable the synthesis of enantiomerically enriched molecules with high levels of stereocontrol. The protocols and data presented in this guide highlight its significance for researchers and professionals in drug development and fine chemical synthesis. The ready availability of both D- and L-enantiomers of valine derivatives provides access to either enantiomer of a target molecule, further underscoring the strategic importance of this chiral building block.

References

A Technical Guide to the Theoretical Basis and Application of D-Valine Methyl Ester Hydrochloride in Asymmetric Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

D-Valine methyl ester hydrochloride is a versatile and valuable chiral building block in the field of asymmetric synthesis.[1] As a derivative of the non-proteinogenic D-valine, it offers a unique stereochemical configuration that is instrumental in the development of enantiomerically pure compounds, particularly pharmaceuticals and other bioactive molecules.[2][3] Its significance stems from its dual functionality: the methyl ester protects the carboxylic acid group, preventing unwanted side reactions, while the free amino group is available for synthetic transformations.[4] The hydrochloride salt form enhances its stability and solubility in various reaction media.[4]

This technical guide explores the fundamental principles behind the use of this compound in controlling stereochemistry. It details its application as a chiral auxiliary and as a precursor for chiral ligands in various stereoselective reactions, supported by quantitative data and detailed experimental protocols.

Core Theoretical Principles of Stereocontrol

The efficacy of this compound in asymmetric synthesis is rooted in its well-defined three-dimensional structure. The (R)-configuration at the α-carbon and the sterically demanding isopropyl group are the key elements that enable the transfer of chirality during a chemical reaction.[3]

The Chiral Pool and Steric Hindrance

D-Valine methyl ester is a readily available, enantiomerically pure compound, making it an excellent starting material from the "chiral pool."[4] When temporarily incorporated into a prochiral substrate molecule to form a chiral auxiliary, its bulky isopropyl group effectively shields one face of the reactive center. This steric hindrance forces an incoming reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer over the other.[5] After the reaction, the auxiliary can be cleaved and often recovered, having imparted the desired chirality to the product molecule.[4]

Formation of Chiral Ligands and Catalysts

This compound serves as a precursor for a wide range of chiral ligands used in metal-catalyzed asymmetric reactions.[4] The amino group can be readily condensed with aldehydes or ketones to form chiral imines (Schiff bases).[6][7] These imines, and other derived ligands, can then coordinate with metal centers (e.g., cobalt, copper) to create a chiral environment around the catalyst.[4][6] This chiral catalytic complex then orchestrates the stereoselective transformation of substrates, leading to products with high enantiomeric excess.[6]

Caption: Logical workflow for using a D-Valine derivative as a chiral auxiliary.

Applications in Key Asymmetric Reactions

Asymmetric Strecker Synthesis

The Strecker synthesis is a powerful method for producing α-amino acids from aldehydes or ketones.[8] While the classical method yields racemic mixtures, employing a chiral amine derived from D-Valine methyl ester can induce diastereoselectivity. The resulting α-aminonitrile is formed in unequal amounts, which after hydrolysis, yields an enantiomerically enriched non-natural α-amino acid.[8][9] This approach is particularly valuable for creating α,α-disubstituted amino acids, which are not readily accessible through enzymatic methods or hydrogenation.[10]

A related strategy involves a crystallization-induced asymmetric transformation, where a chiral auxiliary, such as (R)-phenylglycine amide, is used.[11][12] One diastereomer of the product α-amino nitrile selectively precipitates from the reaction mixture, driving the equilibrium towards its formation and resulting in a high diastereomeric ratio.[11]

Table 1: Diastereoselective Strecker Reaction Data

| Aldehyde/Ketone | Chiral Auxiliary | Solvent System | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Pivaldehyde | (R)-Phenylglycine Amide | H₂O | 85 | >99/1 | [11][12] |

| 3,4-Dimethoxyphenylacetone | (R)-Phenylglycine Amide | MeOH/H₂O (6/1) | 76 | >99/1 |[11] |

Note: Data shown for an analogous system to illustrate the principle of auxiliary-controlled Strecker synthesis.

Asymmetric Aldol and Henry Reactions

Derivatives of D-Valine are effective in controlling the stereochemistry of carbon-carbon bond-forming reactions. In the asymmetric Henry (nitro-aldol) reaction, chiral imine-cobalt complexes synthesized from L-valine have been shown to be effective catalysts.[6] Using the D-valine enantiomer would analogously catalyze the formation of the opposite product enantiomer. The catalyst creates a chiral pocket that directs the approach of the nitromethane to the aldehyde, resulting in high enantioselectivity.[6] Similarly, simple amino acids and their derivatives can act as organocatalysts in direct asymmetric aldol reactions, yielding aldol products with excellent stereocontrol.[13][14]

Caption: Experimental workflow for synthesizing a chiral catalyst from D-Valine methyl ester HCl.

Synthesis of Peptides and Bioactive Molecules

This compound is a fundamental building block in peptide synthesis, particularly for peptides containing unnatural D-amino acids.[1] The ester and hydrochloride protecting groups allow for controlled peptide coupling reactions.[1] Its incorporation can enhance the pharmacokinetic properties of peptide-based drugs, such as improving their stability against enzymatic degradation.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pure.rug.nl [pure.rug.nl]

- 13. Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to D-Valine Methyl Ester Hydrochloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Valine methyl ester hydrochloride is a pivotal chiral building block in modern organic synthesis, with significant applications in pharmaceutical and peptide chemistry. This technical guide provides a comprehensive overview of its discovery, detailed experimental protocols for its synthesis, a compilation of its physicochemical properties, and an exploration of its key applications. Particular emphasis is placed on its role in the synthesis of peptidomimetics and as a chiral auxiliary in asymmetric synthesis. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Discovery and History

The story of this compound is intrinsically linked to the foundational work on amino acids and peptides by the pioneering chemist Emil Fischer at the turn of the 20th century. Fischer's groundbreaking research into the esterification of amino acids, first published in the Berichte der deutschen chemischen Gesellschaft in 1901, laid the essential groundwork for the synthesis of compounds like this compound.[1] His methods, which involved reacting amino acids with alcohol in the presence of a strong acid, allowed for the protection of the carboxylic acid group, a crucial step in peptide synthesis.[2]

In 1906, Fischer published a seminal paper on the resolution of racemic valine (which he termed α-aminoisovaleric acid) into its individual D- and L-enantiomers.[3] This work was critical, as it made optically pure D-amino acids available for study and further chemical modification. While the exact first synthesis of this compound is not readily found in a single landmark publication, its preparation became a logical extension of Fischer's established esterification and resolution methodologies.

The significance of D-amino acids, and by extension their derivatives like this compound, has grown substantially over time. Initially considered "unnatural," D-amino acids are now recognized for their presence in various natural products and their ability to confer unique properties to peptides, such as increased resistance to enzymatic degradation.[4] This has made this compound a valuable tool in the development of more stable and effective peptide-based therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO₂·HCl | [5] |

| Molecular Weight | 167.63 g/mol | [6][7] |

| CAS Number | 7146-15-8 | [5] |

| Appearance | White crystalline powder | [5][7] |

| Melting Point | ~170 °C (decomposes) | [6][7] |

| Optical Rotation | [α]²⁰/D between -13.0° and -18.0° (c=2 in H₂O) | [5][8] |

| Solubility | Soluble in water. | [7] |

| Purity | Typically ≥98% | [5][8] |

Spectroscopic Data:

-

¹H NMR, ¹³C NMR, and IR spectra are available for this compound from various sources and can be used to confirm its identity and purity.[9]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the esterification of D-Valine. Two prevalent methods are detailed below, one utilizing thionyl chloride and the other employing trimethylchlorosilane (TMSCl).

Synthesis via Thionyl Chloride

This classic method is highly effective but requires careful handling of the corrosive and moisture-sensitive reagent, thionyl chloride.

Materials:

-

D-Valine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether (for recrystallization)

-

Ice-salt bath

-

Round-bottom flask with a stirrer and a gas outlet to a trap

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add anhydrous methanol (e.g., 1 mole).

-

Cool the flask to between -8 °C and -10 °C using an ice-salt bath.

-

Slowly add thionyl chloride (e.g., 1.0 to 1.5 moles) dropwise to the stirred methanol, ensuring the temperature does not exceed 0 °C.[10]

-

After the addition is complete, stir the mixture at this temperature for 0.8 to 1.5 hours.[10]

-

Under cooling conditions, add D-Valine (e.g., 20 moles) to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2.5 to 3.5 hours.[10]

-

Heat the mixture to reflux (60-70 °C) and maintain for 7 to 9 hours.[10]

-

After the reaction is complete, remove the excess methanol and thionyl chloride by distillation under reduced pressure.

-

Cool the residue to induce crystallization.

-

Collect the crystals by vacuum filtration and recrystallize from anhydrous methanol-ether to obtain pure this compound as white, fine powder crystals.[10]

Synthesis via Trimethylchlorosilane (TMSCl)

This method offers a milder and more convenient alternative to the thionyl chloride procedure.[2][11]

Materials:

-

D-Valine

-

Anhydrous Methanol (MeOH)

-

Trimethylchlorosilane (TMSCl)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

Suspend D-Valine (e.g., 0.1 mol) in anhydrous methanol (e.g., 100 mL) in a round-bottom flask.

-

Slowly add trimethylchlorosilane (e.g., 0.2 mol) to the suspension while stirring.

-

Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

The reaction is typically complete within 12 to 24 hours, depending on the solubility of the starting material and product.[11]

-

Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the solid this compound.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Role in Solid-Phase Peptide Synthesis (SPPS)

Caption: Role of D-Valine in Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship as a Chiral Building Block

Caption: D-Valine Methyl Ester HCl as a Chiral Building Block.

Applications in Research and Drug Development

This compound is a versatile and valuable compound with a range of applications in both academic research and industrial drug development.

Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis.[5] The methyl ester serves as a protecting group for the carboxylic acid functionality of D-valine, allowing its free amino group to be coupled with the carboxyl group of another amino acid. The incorporation of D-valine into a peptide chain can have several beneficial effects:

-

Increased Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which typically recognize and cleave L-amino acid residues. This leads to a longer in-vivo half-life of the peptide therapeutic.[4]

-

Conformational Constraints: The presence of a D-amino acid can induce specific turns or secondary structures in the peptide, which can lead to enhanced binding affinity and selectivity for its biological target.[4]

-

Novel Biological Activity: The altered stereochemistry can result in peptides with novel or improved biological activities compared to their all-L-amino acid counterparts.

Chiral Auxiliary in Asymmetric Synthesis

This compound is a precursor for the synthesis of various chiral auxiliaries.[5] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a chemical reaction to produce a single enantiomer of the desired product. The bulky isopropyl group of valine provides excellent stereochemical control in many asymmetric reactions.

Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the synthesis of the angiotensin II receptor antagonist, Valsartan , an important drug for the treatment of hypertension.

Biochemical Research

Researchers utilize this compound to study metabolic pathways and protein interactions. Its structural similarity to the natural L-valine allows it to be used as a probe to investigate the stereospecificity of enzymes and transport systems.

Conclusion

This compound, a compound with historical roots in the pioneering work of Emil Fischer, has evolved into an indispensable tool for modern organic chemists and drug development professionals. Its utility as a protected form of D-valine for peptide synthesis and as a precursor for chiral auxiliaries underscores its importance in the creation of complex, stereochemically defined molecules. The ability to confer enhanced stability and unique conformational properties to peptides makes it a key component in the development of next-generation peptide therapeutics. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, and it is hoped that it will serve as a valuable resource for the scientific community.

References

- 1. historyofscience.com [historyofscience.com]

- 2. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]

- 3. chemtymology.co.uk [chemtymology.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. gdch.de [gdch.de]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. prepchem.com [prepchem.com]

Spectroscopic and Synthetic Profile of D-Valine Methyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for D-Valine methyl ester hydrochloride, a crucial building block in peptide synthesis and drug development. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, alongside a detailed experimental protocol for its synthesis and purification.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound. The data for the L-enantiomer is used for NMR analysis, as the chemical shifts are identical to the D-enantiomer.

Table 1: ¹H NMR Spectroscopic Data for L-Valine Methyl Ester Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.75 | br s | -NH₃⁺ |

| ~3.81 | d | α-CH |

| ~3.75 | s | -OCH₃ |

| ~2.23 | m | β-CH |

| ~0.97 | d | γ-CH₃ (diastereotopic) |

| ~0.95 | d | γ-CH₃ (diastereotopic) |

Solvent: D₂O. Note: Broad singlet for amine protons is characteristic. Chemical shifts and multiplicities may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for D/L-Valine Methyl Ester Hydrochloride

| Chemical Shift (ppm) | Assignment |

| ~170-175 | C=O (ester) |

| ~58-60 | α-C |

| ~52-54 | -OCH₃ |

| ~30-32 | β-C |

| ~18-20 | γ-C (diastereotopic) |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3100 | Strong, Broad | N-H stretch (amine salt) |

| ~2800-3000 | Medium | C-H stretch (aliphatic) |

| ~1740-1750 | Strong | C=O stretch (ester) |

| ~1580-1610 | Medium | N-H bend (asymmetric) |

| ~1480-1510 | Medium | N-H bend (symmetric) |

| ~1100-1250 | Strong | C-O stretch (ester) |

Note: The presence of a strong, broad absorption in the N-H stretching region is characteristic of the hydrochloride salt. The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of D-Valine. A common and effective method involves the use of thionyl chloride in methanol.

Synthesis of this compound

Materials:

-

D-Valine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend D-Valine in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred suspension. The addition should be done carefully to control the exothermic reaction and the evolution of HCl and SO₂ gases.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often a solid or a viscous oil. Triturate the residue with diethyl ether to precipitate the hydrochloride salt as a white solid.

-

Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving a small amount of the dried product in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Process the spectra to determine chemical shifts (referenced to an internal standard like TMS or the residual solvent peak), integration, and coupling constants.

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or a Nujol mull.

-

Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and analysis workflow.

The Enantiomer of Interest: A Technical Guide to the Natural Occurrence and Synthesis of D-Valine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically relegated to the realm of "unnatural" molecules, D-amino acids are increasingly recognized for their significant and diverse roles in biological systems. Contrary to the long-held belief that life is exclusively built from L-amino acids, a growing body of evidence reveals the presence and functional importance of their D-enantiomers in organisms ranging from bacteria to humans. D-Valine, the dextrorotatory isomer of the essential amino acid valine, is a prominent example of a D-amino acid with significant applications in the pharmaceutical and agrochemical industries. Its incorporation into natural products and its utility as a chiral building block for synthetic molecules underscore the importance of understanding its natural origins and developing efficient synthetic methodologies. This technical guide provides an in-depth exploration of the natural occurrence of D-Valine and its derivatives, alongside a comprehensive overview of chemical and enzymatic synthesis strategies, complete with detailed experimental protocols.

Natural Occurrence of D-Valine and Its Derivatives

While not as ubiquitous as their L-counterparts, D-amino acids, including D-Valine, are found in a variety of natural contexts, often as components of peptides and other secondary metabolites.[1][2][3] Their presence is particularly notable in microorganisms, where they play crucial roles in cell wall structure and chemical defense.[4]

In Microorganisms

Bacteria are a primary source of naturally occurring D-Valine derivatives. D-amino acids are integral components of peptidoglycan, the mesh-like layer forming the bacterial cell wall, which provides structural integrity and protection.[5][6] While D-Alanine and D-Glutamate are the most common D-amino acids in peptidoglycan, others, including D-Valine, have been identified in the cell walls of certain bacterial species.[7][8]

D-Valine is also a key constituent of several important peptide antibiotics produced by bacteria.

-

Actinomycin D: This potent anticancer agent, produced by Streptomyces species, contains two pentapeptide lactone rings, each incorporating a D-Valine residue.[9][10] The biosynthesis of Actinomycin D involves the epimerization of L-Valine to D-Valine by a multifunctional enzyme complex known as actinomycin synthetase II.[11]

-

Valinomycin: A cyclododecadepsipeptide antibiotic from Streptomyces fulvissimus, valinomycin is a potassium-selective ionophore.[12][13] Its structure consists of a repeating sequence of L-Valine, D-α-hydroxyisovaleric acid, D-Valine, and L-lactic acid.[4]

In Marine Organisms

Marine environments are a rich source of novel bioactive compounds, including those containing D-amino acids. While studies have detected free D-amino acids in the tissues of marine bivalves, D-Valine was reported as absent in the species surveyed in one particular study.[14][15] However, the vast and largely unexplored biodiversity of marine organisms suggests that D-Valine-containing peptides and metabolites may yet be discovered.

In Mammals

The presence of free D-amino acids in mammals is now well-established, with D-Serine and D-Aspartate playing significant roles in the nervous and endocrine systems.[4][16][17] Quantitative analysis of human physiological fluids has revealed the presence of D-Valine, albeit at lower concentrations compared to other D-amino acids like D-Alanine.

Table 1: Quantitative Data on D-Valine in Human Physiological Fluids

| Sample Type | D-Valine Concentration (µM) | % D-Valine (D / (D+L)) |

| Human Plasma | Trace / Not-detected | - |

| Human Urine | 2.0 | 3.4% |

Data sourced from a study utilizing a three-dimensional HPLC system for the discriminative determination of aliphatic chiral amino acids.[18]

Synthesis of D-Valine and Its Derivatives

The demand for enantiomerically pure D-Valine in the pharmaceutical and agrochemical industries has driven the development of various synthetic strategies.[17][19][20] These can be broadly categorized into chemical and enzymatic methods.

Chemical Synthesis and Resolution

Traditional chemical synthesis of valine typically yields a racemic mixture of D- and L-isomers.[12][21] The primary challenge then lies in the efficient resolution of these enantiomers.

A common method for resolving racemic valine involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization. Dibenzoyl-L-tartaric acid (L-DBTA) or its D-enantiomer are frequently used for this purpose.[3][13]

Experimental Protocol: Resolution of DL-Valine using L-DBTA

-

Preparation of DL-2-amino-3-methylbutyramide: Isobutylaldehyde is cyanided to produce 2-amino-3-methyl-butanenitrile. This is followed by catalytic hydrolysis using an inorganic base (e.g., sodium hydroxide) and a ketone catalyst (e.g., acetone) to yield racemic 2-amino-3-methylbutyramide.[3]

-

Formation of Diastereomeric Salts: The racemic 2-amino-3-methylbutyramide is dissolved in a mixed solvent of acetone and water. An equimolar amount of the resolving agent, L-dibenzoyl tartaric acid (L-DBTA), is added.[3] The mixture is heated to reflux for 1 hour and then cooled to 20-25°C and stirred for 2 hours.[3]

-

Separation of Diastereomers: The D-2-amino-3-methylbutyramide L-DBTA salt, being less soluble, precipitates out of the solution. The solid is collected by filtration and washed with acetone.[3]

-

Liberation of D-2-amino-3-methylbutyramide: The isolated diastereomeric salt is suspended in 30% hydrochloric acid and stirred at room temperature for 3 hours. This acidifies the amine and liberates the L-DBTA, which can be recovered by filtration.[3]

-

Hydrolysis to D-Valine: The filtrate containing the D-2-amino-3-methylbutyramide hydrochloride is then subjected to reflux hydrolysis to convert the amide to a carboxylic acid, yielding D-Valine hydrochloride.

-

Purification: The D-Valine is isolated and purified, for example, by crystallization, to obtain the final product with high optical purity.

Enzymatic Synthesis

Biocatalytic methods for D-Valine production are attractive due to their high stereoselectivity, mild reaction conditions, and environmental friendliness.[18][22]

A widely used enzymatic method is the "hydantoinase process," which involves the stereoselective hydrolysis of a racemic hydantoin derivative.[12][21] This process typically uses two enzymes: a D-hydantoinase and a D-carbamoylase.

Experimental Protocol: Enzymatic Synthesis of D-Valine via the Hydantoinase Process

-

Substrate Preparation: The starting material is DL-5-isopropylhydantoin, which can be synthesized from isobutyraldehyde, sodium cyanide, and ammonium carbonate.[9]

-

Biocatalyst: Whole cells of a microorganism co-expressing D-hydantoinase and D-N-carbamoylase are used as the biocatalyst. An example is a recombinant Escherichia coli strain engineered to express these enzymes.

-

Reaction Conditions: A solution of DL-5-isopropylhydantoin (e.g., 50 g/L) is prepared in a suitable buffer.[12] The biocatalyst is added to the substrate solution. The reaction is carried out at an optimal temperature (e.g., 40°C) and pH for the enzymes.[9] The reaction mixture is incubated with agitation for a specific duration (e.g., 48 hours) to allow for complete conversion.[12]

-

Enzymatic Conversion:

-

The D-hydantoinase stereoselectively hydrolyzes the D-enantiomer of 5-isopropylhydantoin to N-carbamoyl-D-valine.

-

The D-carbamoylase then hydrolyzes N-carbamoyl-D-valine to D-Valine.

-

A hydantoin racemase can be included to convert the remaining L-5-isopropylhydantoin to the D-form, allowing for a theoretical yield of 100%.

-

-

Product Isolation and Purification: After the reaction, the biocatalyst is removed (e.g., by centrifugation). The D-Valine is then recovered from the supernatant and purified using methods such as ion-exchange chromatography or crystallization.

Synthesis of D-Valine-Containing Peptides

D-Valine is often incorporated into peptides to enhance their stability against enzymatic degradation by proteases.[2] Solid-phase peptide synthesis (SPPS) is the standard method for creating such peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis of a D-Valine-Containing Peptide

-

Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a solvent like dimethylformamide (DMF).[2]

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF.[2]

-

Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-D-Val-OH) is activated using a coupling reagent (e.g., DIC/OxymaPure) and then added to the deprotected resin. The reaction is allowed to proceed for a set time (e.g., 2 hours).[2] A Kaiser test is performed to ensure complete coupling.[2]

-

Repeat Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[2]

-

Purification and Analysis: The crude peptide is precipitated, washed, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is analyzed by mass spectrometry to confirm its identity and purity.[2]

Signaling Pathways and Biological Roles

While specific signaling pathways directly involving D-Valine derivatives are not as well-characterized as those for D-Serine and D-Aspartate, the broader context of D-amino acid signaling provides valuable insights. In mammals, D-Serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][4][16]

In bacteria, D-amino acids released into the extracellular environment can regulate processes such as cell wall remodeling and biofilm disassembly.[5] This suggests a role for D-amino acids in bacterial communication and community behavior.

Analytical Methods for D-Valine Derivatives

The accurate identification and quantification of D-Valine and its derivatives, particularly in the presence of their L-enantiomers, require specialized analytical techniques.

Enantioselective Chromatography

High-performance liquid chromatography (HPLC) is a powerful tool for separating and quantifying amino acid enantiomers.[18] This is typically achieved by:

-

Chiral Stationary Phases: Using a column with a chiral stationary phase that differentially interacts with the D- and L-enantiomers.

-

Chiral Derivatization: Derivatizing the amino acids with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[9][21]

Experimental Protocol: Enantioselective HPLC Analysis of D/L-Valine

-

Derivatization: The amino acid sample is derivatized with a chiral derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a chiral thiol, or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[1]

-

Chromatographic Separation: The resulting diastereomeric derivatives are separated on a reverse-phase HPLC column (e.g., C18).[3][9] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is typically used.

-

Detection: The separated derivatives are detected using a UV or fluorescence detector.

-

Quantification: The concentration of each enantiomer is determined by comparing the peak areas to those of known standards.

Mass Spectrometry

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the analysis of D-Valine-containing peptides.[2][3] While D- and L-Valine are isobaric (have the same mass), their incorporation into a peptide can sometimes lead to subtle differences in fragmentation patterns during tandem mass spectrometry (MS/MS), aiding in their differentiation.[3] More commonly, LC is used to separate the diastereomeric peptides before they enter the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the stereochemistry of D-Valine within a peptide.[1] This is achieved by creating a diastereomeric environment, either by using a chiral solvating agent or by derivatizing the amino acid with a chiral reagent, which results in distinguishable NMR signals for the D- and L-forms.[1]

Conclusion

The study of D-Valine and its derivatives is a rapidly evolving field with significant implications for drug discovery and biotechnology. From its natural occurrence in antibiotics to its role as a key chiral building block in synthetic chemistry, D-Valine continues to be a molecule of great interest. The methodologies for its synthesis and analysis are becoming increasingly sophisticated, enabling researchers to explore its biological functions and harness its unique properties for the development of novel therapeutics and other valuable compounds. This guide provides a solid foundation for professionals in the field to understand and engage with the fascinating world of D-Valine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Valinomycin | C54H90N6O18 | CID 3000706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Bacterial d-amino acid oxidases: Recent findings and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 9. Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Epimerization of the D-valine portion in the biosynthesis of actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. agscientific.com [agscientific.com]

- 13. Valinomycin - Wikipedia [en.wikipedia.org]

- 14. DL-Valine(516-06-3) 1H NMR [m.chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 19. researchgate.net [researchgate.net]

- 20. DL-Valine [webbook.nist.gov]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Synthesis of D-Valine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of D-Valine methyl ester hydrochloride, a crucial building block in peptide synthesis and drug development.[1][2] The esterification of the carboxylic acid group in D-Valine protects it from unwanted side reactions, while the amine group remains available for subsequent coupling reactions.[3] The hydrochloride salt form enhances the compound's stability and solubility in various organic solvents.[3]

Two common and effective methods for this synthesis are presented: the Thionyl Chloride method and the Trimethylchlorosilane (TMSCl) method.[3][4][5][6][7]

Experimental Protocols

Method 1: Thionyl Chloride in Methanol

This classic Fischer esterification method utilizes thionyl chloride (SOCl₂) to generate hydrochloric acid in situ, which catalyzes the esterification of D-Valine with methanol.[3][8]

Materials:

-

D-Valine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Reflux condenser

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

In a four-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a gas outlet tube connected to an exhaust gas absorption liquid (e.g., a sodium hydroxide solution to trap SO₂ and HCl gas), add anhydrous methanol.[6][7]

-

Cool the flask to between -10°C and -8°C using an ice-salt bath.[6][7]

-

Slowly add thionyl chloride (1.0-1.5 molar equivalents relative to D-Valine) dropwise to the stirred methanol, ensuring the temperature does not exceed 0°C.[6][7]

-

After the addition is complete, stir the solution at this temperature for 1 to 1.5 hours.[6][7]